CID 5359610

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

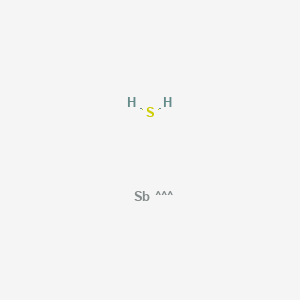

Es un compuesto no estequiométrico con una composición variable y a menudo se denomina rojo de antimonio debido a su color característico . Este compuesto es conocido por sus aplicaciones en varios campos, incluyendo química, biología, medicina e industria.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El sulfuro de antimonio se puede sintetizar mediante la reacción de antimonio con azufre a temperaturas que van desde 250 a 400 °C en una atmósfera inerte . Otro método involucra la síntesis solvotermal utilizando solventes como etilenglicol, oleilamina, 2-metoxietil alcohol y agua desionizada .

Métodos de producción industrial: En entornos industriales, el sulfuro de antimonio a menudo se produce mediante un método de sublimación de espacio cerrado, que es escalable y respetuoso con el medio ambiente. Este método implica la preparación de un electrodo compuesto sin aglutinante compuesto de sulfuro de antimonio amorfo y sulfuro de antimonio de cobre .

Análisis De Reacciones Químicas

Tipos de reacciones: El sulfuro de antimonio experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Por ejemplo, reacciona con ácidos fuertes como el ácido clorhídrico para liberar sulfuro de hidrógeno . La reacción se puede representar como: [ 6 \text{HCl} + \text{Sb}2\text{S}_5 \rightarrow 2 \text{SbCl}_3 + 3 \text{H}_2\text{S} + 2 \text{S} ]

Reactivos y condiciones comunes: Los reactivos comunes utilizados en reacciones con sulfuro de antimonio incluyen ácido clorhídrico, sulfuro de sodio y cloro {_svg_6} . Las reacciones generalmente ocurren bajo condiciones controladas de temperatura y presión para garantizar que se formen los productos deseados.

Principales productos: Los principales productos formados a partir de reacciones que involucran sulfuro de antimonio incluyen tricloruro de antimonio, sulfuro de hidrógeno y azufre elemental .

Aplicaciones Científicas De Investigación

El sulfuro de antimonio tiene una amplia gama de aplicaciones de investigación científica:

Química: En química, el sulfuro de antimonio se usa como precursor de la sal de Schlippe (tioantimoniato de sodio), que se prepara haciendo reaccionar sulfuro de antimonio con sulfuro de sodio y agua .

Biología y medicina: En biología y medicina, el sulfuro de antimonio se estudia por su posible uso en aplicaciones terapéuticas debido a sus propiedades químicas únicas .

Industria: En el sector industrial, el sulfuro de antimonio se utiliza como pigmento rojo y en la producción de baterías de iones de sodio debido a su alta capacidad específica teórica y su buena estabilidad térmica .

Mecanismo De Acción

El mecanismo de acción del sulfuro de antimonio implica su interacción con objetivos moleculares y vías. Por ejemplo, en sistemas de fundición enriquecidos en oxígeno, el sulfuro de antimonio sufre una transformación de fase y oxidación, lo que lleva a la formación de óxido de antimonio y otros productos . El cambio de energía libre de Gibbs estándar de estas reacciones indica que la reacción entre el sulfuro de antimonio y el oxígeno es favorable a altas temperaturas .

Comparación Con Compuestos Similares

Compuestos similares:

- Trisulfuro de antimonio (Sb2S3)

- Trióxido de antimonio (Sb2O3)

- Selenuro de antimonio (Sb2Se3)

Comparación: El sulfuro de antimonio (Sb2S5) es único debido a su composición no estequiométrica y su estructura variable . En comparación con el trisulfuro de antimonio (Sb2S3), que se utiliza en pirotecnia y como retardante de llama, el sulfuro de antimonio (Sb2S5) tiene aplicaciones distintas en pigmentos y producción de baterías . El trióxido de antimonio (Sb2O3) se utiliza principalmente como retardante de llama, mientras que el selenuro de antimonio (Sb2Se3) se estudia por sus propiedades fotovoltaicas .

Propiedades

Fórmula molecular |

H2SSb |

|---|---|

Peso molecular |

155.84 g/mol |

InChI |

InChI=1S/H2S.Sb/h1H2; |

Clave InChI |

OLYFKZHUYAZYQW-UHFFFAOYSA-N |

SMILES canónico |

S.[Sb] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate](/img/structure/B12351419.png)

![pentapotassium;2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate](/img/structure/B12351435.png)

![N-[3,4,7-Trimethyl-6-(1-methylethyl)-2,5,8-trioxo-1,4,7-triazacyclododecan-9-yl]-2,4,6-octatrienamide](/img/structure/B12351442.png)

![2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate](/img/structure/B12351452.png)

![6-[4-Aminobutyl(ethyl)amino]phthalazine-1,4-dione](/img/structure/B12351461.png)

![[2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate](/img/structure/B12351475.png)

![1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12351489.png)

![Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12351492.png)